

Application Note: Spectrophotometric Determination of Glafenine

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Compound of Interest		
Compound Name:	Glafenine	
Cat. No.:	B1671574	Get Quote

Introduction

Glafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, previously used for its analgesic properties. The accurate quantification of Glafenine in pharmaceutical raw materials and dosage forms is crucial for ensuring product quality, safety, and efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose, making it highly suitable for routine quality control laboratories.[1] This application note details validated spectrophotometric methods for the determination of Glafenine, including direct ultraviolet (UV) derivative spectrophotometry and visible spectrophotometry based on charge-transfer complexation.

Principle of Methods

Two primary spectrophotometric principles are employed for the determination of **Glafenine**:

First-Derivative UV Spectrophotometry: This method enhances the resolution of overlapping spectra and eliminates interference from formulation excipients or degradation products. By calculating the first derivative of the absorbance spectrum, the analytical signal for Glafenine can be selectively measured at a specific wavelength where interferences are minimal. A method has been developed that utilizes the first derivative spectral response at 245 nm in 0.1 N hydrochloric acid, which allows for the determination of Glafenine even in the presence of its main degradation product, glafenic acid.[2]



Visible Spectrophotometry via Charge-Transfer Complexation: This method involves the reaction of Glafenine, an electron donor, with an electron acceptor (π-acceptor) reagent to form a colored charge-transfer complex. The intensity of the resulting color is proportional to the concentration of Glafenine and can be measured in the visible region of the electromagnetic spectrum. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and p-chloranilic acid (p-CA) are effective for this purpose.[3][4] The reaction with DDQ produces a radical anion that is measured at approximately 460 nm, while the complex with p-CA is measured at 525 nm.[4]

Quantitative Data Summary

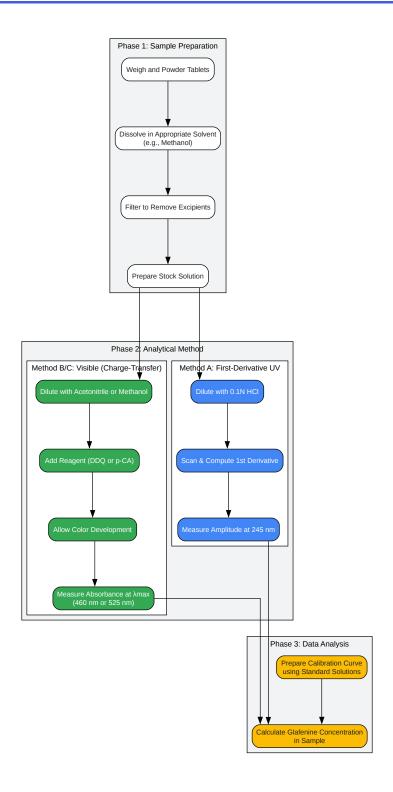
The following table summarizes the key validation parameters for the described spectrophotometric methods for **Glafenine** determination.

Parameter	Method A: First- Derivative UV	Method B: Charge- Transfer (DDQ)	Method C: Charge- Transfer (p-CA)
Principle	First-Order Derivative Spectrum	Charge-Transfer Complex	Charge-Transfer Complex
λmax	245 nm[2]	460 nm[4]	525 nm[4]
Solvent/Medium	0.1 N Hydrochloric Acid[2]	Acetonitrile[4]	Methanol[4]
Linearity Range	2.5 - 30 μg/mL[2]	Not Specified	Not Specified
Accuracy	100.31 ± 0.63%[2]	Not Specified	Not Specified
Precision (RSD)	< 2%[4]	< 2%[4]	< 2%[4]

Experimental Workflow

The general workflow for the spectrophotometric analysis of **Glafenine** from pharmaceutical tablets is illustrated below.





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Caption: General experimental workflow for the spectrophotometric determination of **Glafenine**.

Experimental Protocols



1. Apparatus and Reagents

- UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.
- Volumetric flasks (10 mL, 100 mL).
- Pipettes and micropipettes.
- o Analytical balance.
- Mortar and pestle.
- Filter paper (Whatman No. 42 or equivalent).

· Reagents:

- Glafenine reference standard.
- Methanol (Analytical Grade).
- Acetonitrile (Analytical Grade).
- Hydrochloric Acid (HCl), concentrated.
- 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
- o p-chloranilic acid (p-CA).
- Deionized water.

2. Preparation of Solutions

- 0.1 N Hydrochloric Acid (HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with deionized water.
- DDQ Reagent (0.2% w/v): Dissolve 200 mg of DDQ in 100 mL of acetonitrile.[4]



- p-CA Reagent (0.2% w/v): Dissolve 200 mg of p-CA in 100 mL of methanol.[4]
- **Glafenine** Standard Stock Solution (e.g., 200 μg/mL): Accurately weigh 20 mg of **Glafenine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- 3. Sample Preparation (from Tablets)
- Weigh and finely powder a minimum of 10 **Glafenine** tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of Glafenine (e.g., 20 mg).
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with methanol and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

 This filtered solution is the sample stock solution.
- 4. Analytical Procedures

Method A: First-Derivative UV Spectrophotometry

- Transfer an appropriate aliquot of the standard or sample stock solution into a 10 mL volumetric flask.
- Dilute to the volume with 0.1 N HCl to achieve a final concentration within the range of 2.5-30 μg/mL.[2]
- Scan the solution from 400 nm to 200 nm against a 0.1 N HCl blank.
- Compute the first derivative of the absorption spectrum.
- Measure the amplitude of the derivative peak at 245 nm.



- Construct a calibration curve by plotting the derivative amplitude against the concentration of Glafenine standards.
- Determine the concentration of **Glafenine** in the sample solution from the calibration curve.

Method B: Charge-Transfer Complexation with DDQ

- Transfer serial volumes of the standard or sample stock solution into a series of 10 mL
 volumetric flasks to obtain concentrations for a calibration curve.
- Add 2 mL of the 0.2% DDQ reagent to each flask.[4]
- Complete the volume to 10 mL with acetonitrile.[4]
- Allow the reaction to proceed at room temperature.
- Measure the absorbance of the resulting colored complex at 460 nm against a reagent blank prepared similarly without the Glafenine solution.[4]
- Construct a calibration curve and determine the sample concentration.

Method C: Charge-Transfer Complexation with p-CA

- Transfer serial volumes of the standard or sample stock solution into a series of 10 mL volumetric flasks.
- Add 2 mL of the 0.2% p-CA reagent to each flask.[4]
- Complete the volume to 10 mL with methanol.[4]
- Measure the absorbance of the colored solution at 525 nm against a reagent blank.[4]
- Construct a calibration curve and determine the sample concentration.

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